molecular formula C18H15ClN2O3 B2605581 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338776-98-0

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate

Cat. No.: B2605581
CAS No.: 338776-98-0
M. Wt: 342.78
InChI Key: MIDHGYYSFFFMIZ-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate is a synthetic organic compound with the CAS registry number 343374-46-9 and a molecular formula of C18H15ClN2O3 . It features a 1,2-oxazole (isoxazole) ring system, which is recognized in pharmaceutical chemistry as a privileged scaffold due to its prevalence in compounds with a wide range of biological activities . The molecular structure incorporates both a carbamate functional group and a chlorophenyl-substituted isoxazole ring, making it a compound of interest for various research applications, including medicinal chemistry and agrochemical research. Compounds containing the isoxazole ring have been reported to possess antibacterial properties, among other biological activities . Furthermore, carbamate compounds as a class are known to exhibit specific biological mechanisms; for instance, some carbamates act by reversibly inhibiting the enzyme acetylcholinesterase . This combination of structural features makes this chemical a valuable building block for the synthesis and discovery of new active molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-12-2-8-15(9-3-12)20-18(22)23-11-16-10-17(24-21-16)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDHGYYSFFFMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound is reacted with the oxazole intermediate.

    Formation of the Carbamate Linkage: The final step involves the reaction of the oxazole derivative with an isocyanate compound to form the carbamate linkage. This step typically requires the use of a base such as triethylamine (TEA) to neutralize the reaction mixture and drive the formation of the carbamate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the chlorophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate linkage or the oxazole ring, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

a. (5-Phenyl-1,2-oxazol-3-yl)methyl N-(4-methylphenyl)carbamate (CAS 343374-59-4)

  • Molecular Formula : C₁₈H₁₆N₂O₃ vs. C₁₈H₁₅ClN₂O₃ (target compound).
  • Key Difference : Replacement of the 4-chlorophenyl group with a phenyl moiety reduces molecular weight (308.33 g/mol vs. ~342.78 g/mol) and eliminates the electron-withdrawing chlorine.

b. RTI-371 (3-(4-Chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole)

  • Key Difference : A bicyclic substituent at position 5 instead of a carbamate group.
  • Implications: The complex bicyclic structure in RTI-371 enhances stereochemical diversity, likely improving selectivity for cannabinoid receptors compared to the simpler carbamate derivative .
Functional Group Comparisons

a. O-Phenyl-N-(4-chlorophenyl)carbamate

  • Molecular Formula: C₁₃H₁₀ClNO₂.
  • Key Difference : The carbamate is attached to a phenyl ring rather than an oxazole.
  • Physicochemical Properties : Exhibits similar IR stretches (C=O at 1700–1705 cm⁻¹, N–H at 3300–3350 cm⁻¹) but reduced steric hindrance due to the absence of the oxazole ring .

b. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Key Difference : Pyrazole core with multiple chlorine substituents and a carboxamide (–CONH–) group.
  • Implications : The carboxamide may enhance hydrogen-bonding capacity compared to the carbamate, while additional chlorines increase lipophilicity and steric bulk .
Sulfur-Containing Analogs

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Difference : Sulfur atom in the sulfanyl (–S–) group and a trifluoromethyl (–CF₃) substituent.
  • Implications : The electronegative –CF₃ group and sulfur enhance metabolic stability and alter electronic properties compared to the carbamate’s oxygen-based functional groups .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Substituents
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate (Target) C₁₈H₁₅ClN₂O₃ ~342.78 Carbamate, 1,2-oxazole 4-Chlorophenyl, 4-Methylphenyl
(5-Phenyl-1,2-oxazol-3-yl)methyl N-(4-methylphenyl)carbamate C₁₈H₁₆N₂O₃ 308.33 Carbamate, 1,2-oxazole Phenyl, 4-Methylphenyl
O-Phenyl-N-(4-chlorophenyl)carbamate C₁₃H₁₀ClNO₂ 247.68 Carbamate Phenyl, 4-Chlorophenyl
RTI-371 Not provided 1,2-oxazole, bicyclic amine 4-Chlorophenyl, Bicyclic
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxamide C₁₈H₁₂Cl₃N₃O ~392.66 Carboxamide, Pyrazole 4-Chlorophenyl, 2,4-Dichlorophenyl
Table 2: Spectroscopic and Geometric Data
Compound Name IR Stretches (cm⁻¹) Notable Bond Angles/Distances
O-Phenyl-N-(4-chlorophenyl)carbamate C=O: 1700–1705; N–H: 3300–3350
5-(4-Chlorophenyl)pyrazole-3-carboxamide C–N–C angles: 118.78°–120.6°; C–C distances: ~1.4–1.5 Å

Biological Activity

The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate is a novel chemical entity with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 343374-65-2
  • Molecular Formula : C17H16ClN2O3

This compound features an oxazole ring substituted with a chlorophenyl group and a carbamate moiety, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The carbamate group is known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to enhanced cholinergic activity, making it a candidate for neurological disorders.
  • Antimicrobial Properties : Studies have shown that similar compounds exhibit antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the oxazole ring may contribute to this antimicrobial efficacy .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to suppress pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, suggesting potential applications in neuroinflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionAcetylcholinesterase inhibition
AntibacterialEffective against Salmonella typhi and Bacillus subtilis
Anti-inflammatoryReduces nitric oxide and cytokine release
NeuroprotectiveProtects dopaminergic neurons in neuroinflammation

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective effects of a structurally similar compound in a model of Parkinson's disease. The compound significantly attenuated inflammatory responses in microglial cells and improved behavioral outcomes in mice subjected to neurotoxic insults. These findings suggest that compounds like this compound could be promising candidates for treating neurodegenerative diseases .

Case Study: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives of compounds containing the oxazole ring were synthesized and tested against multiple bacterial strains. The results indicated moderate to strong antibacterial activity, particularly against Gram-negative bacteria. The structural features contributing to this activity were analyzed through molecular docking studies .

Q & A

Q. What are the established synthetic routes for [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate, and what reaction conditions optimize yield?

Answer: The synthesis typically involves coupling reactions between the oxazole precursor and the carbamate-forming agent. Key steps include:

  • Oxazole Core Formation: Cyclization of substituted nitriles or amides under acidic or thermal conditions to form the 1,2-oxazole ring .
  • Carbamate Linkage: Reaction of the hydroxyl group on the oxazole with an isocyanate (e.g., 4-methylphenyl isocyanate) in the presence of a base (e.g., triethylamine) in solvents like THF or dichloromethane at 0–25°C for 0.5–2 hours .
  • Optimization: Higher yields (>75%) are achieved using anhydrous solvents, controlled temperatures (0–25°C), and stoichiometric excess of the isocyanate. Purity is confirmed via HPLC or NMR .

Q. Table 1: Reaction Conditions for Carbamate Formation

SolventBaseTemp (°C)Time (h)Yield (%)
THFTriethylamine0–250.7578
DCMPyridine25265
1,4-DioxaneK₂CO₃90182

Q. How is the molecular structure of this compound characterized, and what techniques validate its geometry?

Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsional parameters. For example, the oxazole ring C–N bond lengths range from 1.30–1.35 Å, and the carbamate group adopts a planar conformation with C–O distances of ~1.36 Å .
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons appear at δ 7.2–8.1 ppm, while the carbamate N–H signal is observed at δ 9.5–10.0 ppm .
    • IR: Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional groups .

Q. Table 2: Key Structural Parameters from SC-XRD

Bond/AngleValue
C9–C8–C7 (oxazole)118.78°
N2–N3–C4 (carbamate)120.6°
C–O (carbamate)1.36 Å

Advanced Research Questions

Q. What computational methods are used to predict the compound’s bioactivity, and how do they compare with experimental data?

Answer:

  • Density Functional Theory (DFT): Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate electrophilicity .
  • Molecular Docking: Simulates binding to targets like acetylcholinesterase (AChE). Docking scores (e.g., −7.2 kcal/mol) indicate potential inhibition, but experimental IC₅₀ values (~50 µM) show weaker activity than rivastigmine (IC₅₀ = 0.1 µM) due to poor leaving-group properties of the carbamate .
  • ADMET Prediction: Tools like FAF-Drugs2 assess solubility (LogP ~3.2) and hepatotoxicity risks .

Q. How can contradictory data on inhibitory activity be resolved through structural analysis?

Answer: Discrepancies between computational predictions and experimental results often arise from:

  • Crystal Packing Effects: SC-XRD reveals intermolecular interactions (e.g., π-stacking of chlorophenyl groups) that reduce bioavailability .
  • Tautomerism: The oxazole ring’s resonance stabilization may alter electron distribution, affecting binding to AChE’s catalytic triad .
  • Methodological Adjustments: Use hybrid QM/MM simulations to model enzyme dynamics or modify the carbamate’s leaving group (e.g., replace methylphenyl with phenol) to enhance reactivity .

Q. What strategies improve the compound’s pharmacokinetic profile for CNS-targeted applications?

Answer:

  • Lipophilicity Modulation: HPLC-measured LogD (2.8) can be reduced by introducing polar groups (e.g., –OH or –NH₂) to enhance blood-brain barrier penetration .
  • Prodrug Design: Convert the carbamate to a phosphate ester for improved solubility, which hydrolyzes in vivo to the active form .
  • Co-crystallization: Co-formers like succinic acid improve thermal stability (melting point >150°C) and dissolution rates .

Q. How does substitution on the oxazole or aryl rings influence biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., –Cl): Enhance electrophilicity of the carbamate, improving covalent binding to serine hydrolases. IC₅₀ decreases by ~30% with para-chloro substitution .
  • Methoxy Groups: Increase steric bulk, reducing AChE binding affinity but improving selectivity for peripheral enzymes .
  • Comparative SAR Table:
Substituent (Position)LogPIC₅₀ (AChE, µM)
–Cl (para)3.250
–OCH₃ (meta)2.975
–NO₂ (ortho)3.5120

Q. What analytical methods detect degradation products under stress conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1 M HCl), or UV light.
  • LC-MS/MS: Identifies major degradation products, such as hydrolyzed oxazole (m/z 220.1) or decarbamoylated derivatives (m/z 180.3) .
  • Kinetic Analysis: Pseudo-first-order rate constants (k = 0.015 h⁻¹ at pH 7.4) quantify stability .

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